molecular formula C43H81N3O14 B1194113 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime CAS No. 107749-17-7

11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime

Cat. No.: B1194113
CAS No.: 107749-17-7
M. Wt: 864.1 g/mol
InChI Key: OYWJWZVRBXELPW-UHFFFAOYSA-N
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Description

11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime is a derivative of erythromycin, a well-known macrolide antibiotic. . It is specifically modified to enhance certain properties of erythromycin, such as its stability and efficacy.

Preparation Methods

The synthesis of 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime involves several steps, starting from erythromycin. The key steps include the introduction of the dimethylaminoethyl group and the methoxime group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups in the compound.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

11-((2-Dimethylaminoethyl)oxymethyl)erythromycin A 9-methoxime can be compared with other similar compounds, such as:

    Erythromycin: The parent compound, which has a similar mechanism of action but may differ in stability and efficacy.

    Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.

    Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.

The uniqueness of this compound lies in its specific modifications, which enhance its stability and efficacy compared to other similar compounds .

Properties

IUPAC Name

12-[2-(dimethylamino)ethoxymethoxy]-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H81N3O14/c1-17-31-43(10,51)38(55-23-54-19-18-45(11)12)26(4)33(44-53-16)24(2)21-41(8,50)37(60-40-34(47)30(46(13)14)20-25(3)56-40)27(5)35(28(6)39(49)58-31)59-32-22-42(9,52-15)36(48)29(7)57-32/h24-32,34-38,40,47-48,50-51H,17-23H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWJWZVRBXELPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)OCOCCN(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H81N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107749-17-7
Record name ER 42859
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107749177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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